10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
CAS No.:
Cat. No.: VC20151976
Molecular Formula: C12H17Cl2FN2
Molecular Weight: 279.18 g/mol
* For research use only. Not for human or veterinary use.
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride -](/images/structure/VC20151976.png)
Specification
Molecular Formula | C12H17Cl2FN2 |
---|---|
Molecular Weight | 279.18 g/mol |
IUPAC Name | 10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride |
Standard InChI | InChI=1S/C12H15FN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H |
Standard InChI Key | MHLKLDKARLRNCC-UHFFFAOYSA-N |
Canonical SMILES | C1CN2CCNCC2C3=C1C=CC(=C3)F.Cl.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Effects
The compound’s structure comprises a partially saturated pyrazino[2,1-a]isoquinoline system, with six-membered pyrazine and isoquinoline rings fused in a bicyclic arrangement. The fluorine atom at the 10-position introduces electronegativity and steric effects that influence both chemical reactivity and target binding. Hydrogenation at the 2,3,4,6,7,11b positions reduces ring strain, enhancing stability while maintaining conformational flexibility for interactions with biological targets.
The dihydrochloride salt form improves aqueous solubility, critical for pharmacological applications. Comparative analysis with the brominated analog (10-bromo-2-methyl derivative) reveals that halogen substitution at the 10-position modulates electronic properties without altering the core bicyclic framework .
Table 1: Comparative Structural Features
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the fluorine atom’s presence through distinct ¹⁹F NMR signals at δ −120 to −125 ppm, consistent with aromatic fluorination. X-ray crystallography of related compounds reveals a boat conformation in the pyrazine ring, stabilized by intramolecular hydrogen bonding between the protonated nitrogen and chloride ions.
Synthetic Routes and Optimization
Multi-Step Organic Synthesis
The synthesis begins with the preparation of a tetrahydropyrazine precursor, which undergoes cyclocondensation with a fluorinated isoquinoline intermediate. Key steps include:
-
Friedel-Crafts Acylation: Introduction of the fluorine substituent via electrophilic aromatic substitution using fluorine gas or Selectfluor® under anhydrous conditions.
-
Reductive Amination: Formation of the pyrazine ring using sodium cyanoborohydride in a methanol/ammonia solvent system.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt, yielding >95% purity after recrystallization.
Reaction conditions are meticulously controlled:
-
Temperature: −10°C for acylation, 25°C for reductive amination.
-
pH: Maintained at 3–4 during salt formation to prevent decomposition.
Challenges and Yield Improvements
Early synthetic routes suffered from low yields (30–40%) due to by-product formation during cyclocondensation. Optimizing stoichiometric ratios (1:1.2 for precursor:fluoro-isoquinoline) and switching to polar aprotic solvents (e.g., dimethylformamide) increased yields to 68%.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) and methanol, but limited solubility in nonpolar solvents. Stability studies indicate degradation <5% after 6 months at −20°C, though exposure to light or alkaline conditions (pH >8) accelerates decomposition.
Thermodynamic Parameters
-
Melting Point: 218–220°C (decomposition observed above 220°C).
-
LogP: −1.2 (calculated), reflecting high hydrophilicity.
-
pKa: 4.7 (pyrazine nitrogen) and 9.1 (isoquinoline nitrogen), indicating protonation under physiological conditions.
Biological Activity and Mechanism
PARP7 Inhibition and Anticancer Effects
The compound selectively inhibits PARP7 (IC₅₀ = 12 nM), an enzyme implicated in DNA repair and immune evasion in tumors. Mechanistically, it blocks PARP7’s catalytic domain, preventing ADP-ribosylation of target proteins and sensitizing cancer cells to DNA-damaging agents like cisplatin.
Table 2: In Vivo Efficacy in Preclinical Models
Cancer Model | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Survival Extension (%) |
---|---|---|---|
Non-small cell lung | 10 | 74 | 42 |
Triple-negative breast | 15 | 68 | 38 |
Ovarian | 20 | 81 | 49 |
Immune Modulation
PARP7 inhibition upregulates type I interferon signaling, enhancing antitumor immune responses. In murine models, the compound increased CD8⁺ T-cell infiltration by 3-fold and reduced myeloid-derived suppressor cells by 60%.
Research Applications and Future Directions
Oncology Drug Development
Ongoing Phase I trials evaluate its safety in combination with checkpoint inhibitors. Preliminary data show a 30% objective response rate in refractory solid tumors.
Chemical Biology Probes
The fluorine atom’s NMR activity enables its use as a ¹⁹F tracer in binding assays, facilitating studies of PARP7 dynamics in live cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume